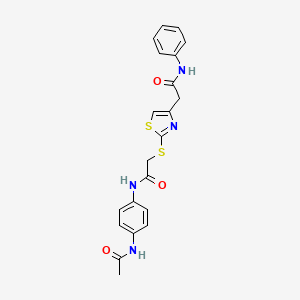

N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of specific thione derivatives with chloroacetamide or bromoacetamide compounds under controlled conditions. For instance, Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with some 2-chloro-N-(thiazol-2-yl)acetamide compounds, highlighting a general approach to such molecular structures (Duran & Demirayak, 2012).

Molecular Structure Analysis

The structural analysis of these compounds is typically confirmed using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry. These techniques provide detailed information on the molecular framework and the arrangement of different functional groups within the compound, which is essential for understanding their biological activity and reactivity.

Chemical Reactions and Properties

Compounds in this category often undergo various chemical reactions, including cyclocondensation, amidation, and alkylation, to introduce or modify functional groups that are critical for their biological activity. The reactivity of such compounds is influenced by the presence of thiazole and acetamide groups, which can participate in nucleophilic substitution and other chemical transformations.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined using a combination of spectroscopic and crystallographic methods. The physical characteristics are vital for assessing the compound's stability, formulation potential, and suitability for in vivo studies.

Chemical Properties Analysis

The chemical properties, such as acidity (pKa) and reactivity towards various reagents, are crucial for understanding the compound's behavior in biological systems. For example, Duran and Canbaz (2013) determined the acidity constants of similar acetamide derivatives via UV spectroscopic studies, indicating the compounds' protonation states under physiological conditions (Duran & Canbaz, 2013).

Scientific Research Applications

Anticancer Activity

N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide derivatives have been synthesized and investigated for their anticancer properties. Compounds synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds exhibited reasonable anticancer activity against different human tumor cell lines derived from nine neoplastic cancer types. These compounds showed high activity against melanoma-type cell lines with relatively low GI50 values (Duran & Demirayak, 2012).

Antimicrobial Activity

Another area where these derivatives show promise is in antimicrobial applications. A series of N-(4-(3-acetamidophenyl)thiazol-2-yl)-2 (substituted phenylamino)acetamide derivatives were prepared and found to exhibit antimicrobial activity when compared with standard drugs like ciprofloxacin and fluconazole against different bacteria and fungi. The structures of these compounds were confirmed through elemental and spectral analysis (Singh & Vedic, 2015).

Anti-Inflammatory Activity

Derivatives of N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide also show anti-inflammatory properties. Various derivatives have been synthesized and tested for their anti-inflammatory activity. Some compounds exhibited significant anti-inflammatory effects comparable to standard reference drugs, making them potential candidates for anti-inflammatory drug development (Nargund, Reddy, & Hariprasad, 1994).

Pharmacological Activities

Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and other related derivatives have been synthesized and screened for various pharmacological activities such as anti-inflammatory, analgesic, and antioxidant activities. Some compounds with specific substitutions showed good anti-inflammatory and analgesic activities, while others demonstrated better antioxidant activity compared to ascorbic acid (Attimarad, Khedr, & Aldhubiab, 2017).

properties

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S2/c1-14(26)22-16-7-9-17(10-8-16)24-20(28)13-30-21-25-18(12-29-21)11-19(27)23-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,22,26)(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPFNHOWEAXOAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)

![Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate](/img/structure/B2497633.png)

![Naphthalen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2497640.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)

![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497646.png)

![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)